![molecular formula C15H14N6 B14236722 [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene CAS No. 229018-03-5](/img/structure/B14236722.png)
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene is an organic compound with the molecular formula C15H14N6 and a molecular weight of 278.312 g/mol It is characterized by the presence of two azido groups and a phenyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the azidation of a suitable precursor, such as a halogenated phenylpropyl compound, using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro-substituted phenylpropyl derivatives.
Reduction: Formation of amine-substituted phenylpropyl derivatives.
Substitution: Formation of various substituted phenylpropyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as the Huisgen cycloaddition or click chemistry. This reactivity makes it useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene: Unique due to the presence of two azido groups and a phenyl group.
[(1S,3S)-1,3-diazido-3-phenylpropyl]methane: Similar structure but with a methane backbone instead of a propyl chain.
[(1S,3S)-1,3-diazido-3-phenylpropyl]ethane: Similar structure but with an ethane backbone instead of a propyl chain .
Uniqueness
Its ability to participate in click chemistry reactions makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
229018-03-5 |
|---|---|
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene |
InChI |
InChI=1S/C15H14N6/c16-20-18-14(12-7-3-1-4-8-12)11-15(19-21-17)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChI Key |
YEBRGEJEELPMQG-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



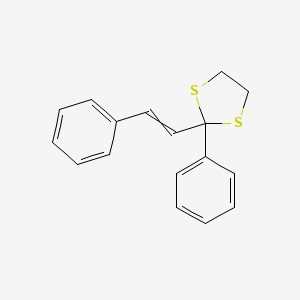
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
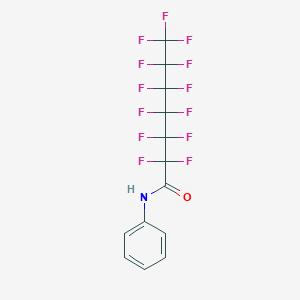
![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
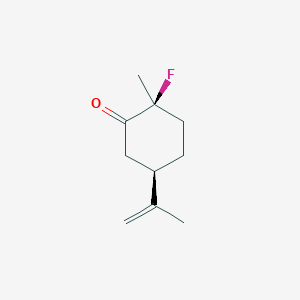
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

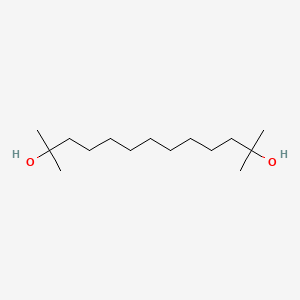
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
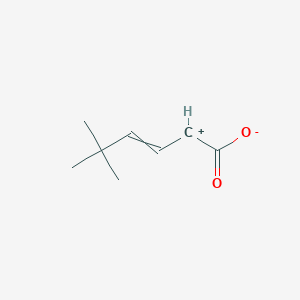
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
